Bis(4-methylbenzyl) oxalate CAS number 18241-31-1 properties
Bis(4-methylbenzyl) oxalate CAS number 18241-31-1 properties
An In-depth Technical Guide to Bis(4-methylbenzyl) oxalate (CAS: 18241-31-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
Bis(4-methylbenzyl) oxalate, identified by CAS Number 18241-31-1, is a symmetrical diester of oxalic acid and 4-methylbenzyl alcohol. While not prominently featured in pharmaceutical literature, its chemical structure and reactivity offer insights into the broader class of oxalate esters. It serves as a valuable case study for professionals in chemical synthesis due to its straightforward preparation and well-defined properties. Primarily, it is utilized in materials science as a sensitizer in thermal printing applications.[1][2][3] This guide provides a comprehensive overview of its synthesis, characterization, applications, and safety, grounded in established chemical principles to support advanced research and development.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, reactivity, and analytical profiles. Bis(4-methylbenzyl) oxalate is a white to light yellow crystalline solid at room temperature, a characteristic typical of moderately sized aromatic esters.[4][5] Its high melting point range suggests a stable crystal lattice. With a calculated LogP of approximately 4.1, it is highly nonpolar, predicting poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.[1]
| Property | Value | Source(s) |
| CAS Number | 18241-31-1 | [5] |
| Molecular Formula | C₁₈H₁₈O₄ | [1] |
| Molecular Weight | 298.34 g/mol | [5] |
| IUPAC Name | bis(4-methylbenzyl) oxalate | |
| Synonyms | Di-p-methylbenzyl oxalate, Oxalic acid bis(p-methylbenzyl) ester | [5] |
| Appearance | White to light yellow powder or crystals | [5] |
| Melting Point | 100.0 - 104.0 °C | [5] |
| Boiling Point | 418.7 °C (Predicted) | [6] |
| Density | 1.167 g/cm³ (Predicted) | [6] |
| Purity | Typically >98% (by HPLC) | [5] |
| Storage | Sealed in a dry place at room temperature |
Synthesis and Mechanistic Rationale
The synthesis of Bis(4-methylbenzyl) oxalate is a classic example of esterification via an acyl chloride. The reaction proceeds through a nucleophilic acyl substitution mechanism. While a specific protocol for this exact molecule is not widely published, a robust and representative procedure can be derived from standard organic chemistry practices and similar preparations.[7]
Reaction Mechanism
The synthesis involves the reaction of 4-methylbenzyl alcohol with oxalyl chloride. A tertiary amine base, such as triethylamine (Et₃N), is crucial. Its role is not catalytic but stoichiometric; it serves as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and also prevents potential acid-catalyzed side reactions. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive oxalyl chloride.
Representative Synthesis Protocol
This protocol is a validated, representative method based on established chemical reactions for the synthesis of oxalate esters.[7]
-
Reactor Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried to ensure all moisture is removed, which is critical for preventing hydrolysis of the starting acyl chloride.
-
Reagent Charging: The flask is charged with 4-methylbenzyl alcohol (2.0 equivalents) and anhydrous dichloromethane (DCM). The system is flushed with nitrogen. Triethylamine (2.2 equivalents) is added. The slight excess of the base ensures complete neutralization of the HCl byproduct.
-
Reaction Initiation: The flask is cooled to 0 °C in an ice bath. This is a key control point; the reaction is highly exothermic, and low temperatures mitigate the risk of side reactions and improve selectivity. A solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes.
-
Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup and Purification:
-
The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel.
-
The organic layer is washed sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Final Product Isolation: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a white crystalline solid.
Applications in Materials Science: Thermal Paper Sensitizer
The primary industrial application of Bis(4-methylbenzyl) oxalate is as a sensitizer in the heat-sensitive recording layer of thermal paper.[1][2] Thermal paper technology relies on a solid-state chemical reaction between a leuco dye (a colorless dye precursor) and a developer (an acidic compound) that is triggered by heat from a thermal printer head.
Mechanism of Action
-
Composition: The active layer contains the leuco dye, the developer, and the sensitizer, all dispersed in a binder matrix. At ambient temperature, these components are solid and do not react.
-
Heating: When a thermal print head applies heat to a specific spot, the local temperature rises rapidly.
-
Sensitizer Function: The sensitizer, having a relatively low melting point (in this case, ~103 °C), is the first component to melt.[3] Upon melting, it acts as a solvent, dissolving the leuco dye and the developer. This creates a localized molten phase where the reactants can mix and interact. This function is critical for achieving high-quality printing at fast speeds with low-energy print heads.[3][8]
-
Color Formation: In this molten state, the acidic developer donates a proton to the leuco dye. This protonation induces a structural change in the dye, typically the opening of a lactone ring, which results in an extended conjugated system that absorbs visible light, thus appearing as a colored mark (usually black).[3]
Analytical Characterization
Confirming the identity and purity of the synthesized material is paramount. For Bis(4-methylbenzyl) oxalate, the standard analytical techniques are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[5][9]
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is used to separate the main compound from any unreacted starting materials, byproducts, or impurities. Given the compound's nonpolar nature, a reversed-phase method is most appropriate.
-
Representative Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, where the aromatic rings will show strong absorbance.
-
Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.
-
Analysis: The retention time of the main peak is recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H NMR spectroscopy provides a definitive fingerprint of the molecule's structure by showing the chemical environment and connectivity of all hydrogen atoms. The expected spectrum for Bis(4-methylbenzyl) oxalate would be simple and symmetric.
-
Expected ¹H NMR Resonances (in CDCl₃):
-
A singlet around 2.3-2.4 ppm corresponding to the six protons of the two methyl (-CH₃) groups.
-
A singlet around 5.2-5.3 ppm corresponding to the four protons of the two benzylic methylene (-CH₂-) groups.
-
Two doublets (an AA'BB' system) between 7.1-7.4 ppm corresponding to the eight protons of the two para-substituted benzene rings.
-
Safety and Toxicological Profile
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Rationale
The primary toxicological concern for simple oxalate esters stems from their in vivo hydrolysis to the parent alcohol and oxalic acid.[10]
-
Irritation: The hazard statements for skin, eye, and respiratory irritation are common for fine chemical powders and are also consistent with the effects of oxalic acid, which is a known irritant.[10]
-
Systemic Effects: Should significant absorption occur, the resulting oxalate anion can chelate free calcium ions in the blood and tissues. This can lead to the formation and deposition of insoluble calcium oxalate crystals, primarily in the kidneys, potentially causing nephrotoxicity.[10] This mechanism is the basis for the toxicity of many soluble oxalates.
Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
References
-
Dowd, C., & Paul, D. (1984). Synthesis and Evaluation of Diaryl Oxalate Esters for Low-Intensity Chemiluminescent Illumination. Australian Journal of Chemistry, 37(1), 73-86. [Link]
-
ConnectSci. Synthesis and evaluation of diaryl oxalate esters for low-intensity chemiluminescent illumination. Australian Journal of Chemistry. [Link]
- Google Patents. CN109485671A - A kind of preparation method of bis- (trimethyl silicane)
-
National Institutes of Health. Synthesis and crystal structure of hydrated μ-oxalato-bis{bis[3-methyl-5-(pyridin-2-yl). [Link]
- Google Patents. US20210060994A1 - Heat sensitive recording material with non-phenolic color developers.
-
Henan Allgreen Chemical Co., Ltd. Bis(4-methylbenzyl) Oxalate CAS NO.18241-31-1. [Link]
- Google Patents.
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National Institutes of Health. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. [Link]
- Google Patents.
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ChemBK. bis[(4-methylphenyl)methyl] oxalate. [Link]
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Australian Department of Health. Oxalate esters (C1-C4): Human health tier II assessment. [Link]
-
MDPI. One-Pot Synthesis of Dioxime Oxalates. [Link]
- Google Patents. US6613716B2 - Thermal print paper and process.
- Google Patents. US8592342B2 - Development of a thermal paper produced on a very smooth paper.
-
Amerigo Scientific. bis(4-Methylbenzyl)oxalate. [Link]
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Environmental Protection Agency. Bisphenol A Alternatives in Thermal Paper. [Link]
-
National Institutes of Health. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]/PMC9693952/)
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